molecular formula C15H13N3S B4548766 3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione

3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione

Cat. No.: B4548766
M. Wt: 267.4 g/mol
InChI Key: NJKUOPLCEKTTNI-UHFFFAOYSA-N
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Description

3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science

Scientific Research Applications

3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with benzaldehyde derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized triazine derivatives .

Mechanism of Action

The mechanism of action of 3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is unique due to the presence of sulfur in its structure, which imparts distinct chemical and biological properties. This sulfur atom can participate in various reactions, making the compound versatile for different applications .

Properties

IUPAC Name

3,6-diphenyl-1,4-dihydro-1,3,5-triazine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c19-15-17-14(12-7-3-1-4-8-12)16-11-18(15)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKUOPLCEKTTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C(NC(=S)N1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
Reactant of Route 2
3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
Reactant of Route 3
3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
Reactant of Route 4
3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
Reactant of Route 5
3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
Reactant of Route 6
3,6-Diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione

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